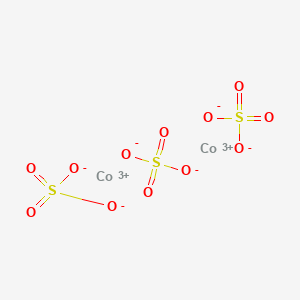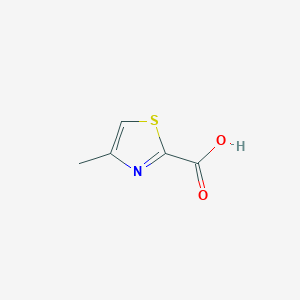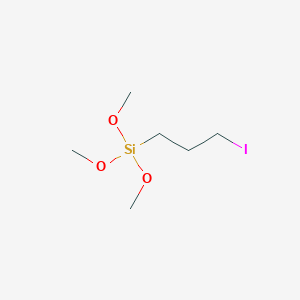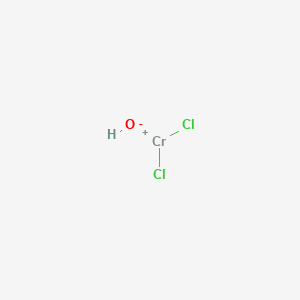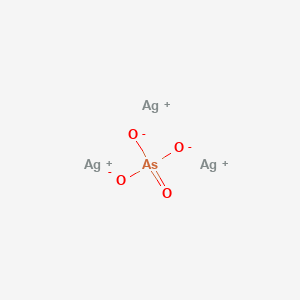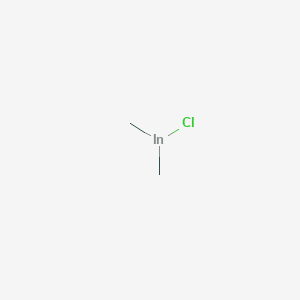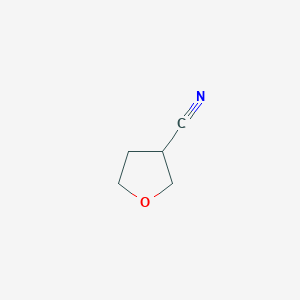
3-(4-Fluorophenyl)benzoic acid
説明
Synthesis Analysis
- Synthesis Techniques: Studies have described synthesis methods for compounds related to 3-(4-Fluorophenyl)benzoic acid. For instance, the synthesis of novel mesogenic benzoic acids with large branches has been documented, involving reactions that attach substituted aryl rings to mesogens using an odd-numbered spacer (Weissflog et al., 1996).
Molecular Structure Analysis
- Crystal and Molecular Structure: The molecular structure of related compounds, such as 3-(4-cyano-benzyloxycarbonyl)-4-(4-n-octyloxybenzoyloxy)benzoic acid, has been determined using X-ray analysis. These structures often exhibit unique associations, like dimer formations, which could be relevant for 3-(4-Fluorophenyl)benzoic acid as well (Weissflog et al., 1996).
Chemical Reactions and Properties
- Reactivity with Other Compounds: Azo-benzoic acids have been synthesized and characterized, providing insights into the chemical behavior of benzoic acid derivatives under various conditions (Baul et al., 2009).
Physical Properties Analysis
- Liquid Crystalline Properties: Some benzoic acid derivatives exhibit interesting liquid crystalline behaviors at high temperatures, which could be indicative of the physical properties of 3-(4-Fluorophenyl)benzoic acid (Weissflog et al., 1996).
Chemical Properties Analysis
Spectroscopic Characterization
The characterization of azo-benzoic acids and their precursors using NMR, UV–VIS, and IR spectroscopy provides a basis for understanding the chemical properties of benzoic acid derivatives (Baul et al., 2009).
Computational Chemistry Studies
Extensive molecular properties of substituted benzoic acids, including 3-fluorobenzoic acids, have been calculated, offering insights into the steric and electronic properties relevant to 3-(4-Fluorophenyl)benzoic acid (Ghauri et al., 1992).
科学的研究の応用
1. Antimicrobial Studies
- Application : “3-(4-Fluorophenyl)benzoic acid” is used in the synthesis of pyrazole-derived hydrazones, which have shown potent growth inhibitory effects on drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii .
- Method : The molecules were synthesized using benign reaction conditions . Some of these molecules were tested for their ability to disrupt the bacterial membrane using the SYTO-9/propidium iodide (BacLight) assay .
- Results : The synthesized molecules showed minimum inhibitory concentration values as low as 0.39 μg/mL, indicating their strong antimicrobial activity. Furthermore, these molecules were found to be non-toxic to human cells at high concentrations .
2. Synthesis of Various Compounds
- Application : “3-(4-Fluorophenyl)benzoic acid” is used in the synthesis of various compounds, including 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid, 2-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}benzoic acid, and others .
- Method : The specific methods of synthesis would depend on the target compound. Generally, these syntheses would involve reactions such as nucleophilic aromatic substitution, Fischer esterification, and others .
- Results : The synthesized compounds can be used in various applications, depending on their chemical properties .
3. Synthesis of Various Other Compounds
- Application : “3-(4-Fluorophenyl)benzoic acid” is used in the synthesis of a variety of other compounds, including 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid, 2-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}benzoic acid, and others .
- Method : The specific methods of synthesis would depend on the target compound. Generally, these syntheses would involve reactions such as nucleophilic aromatic substitution, Fischer esterification, and others .
- Results : The synthesized compounds can be used in various applications, depending on their chemical properties .
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .
Relevant Papers The relevant papers retrieved include studies on the synthetic and structural characterization of new fluorine substituted phthalides of pharmaceutical interest , and synthesis and antimicrobial studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as potent growth inhibitors of drug-resistant bacteria .
特性
IUPAC Name |
3-(4-fluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQPLNXKGVRIAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382218 | |
| Record name | 3-(4-Fluorophenyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)benzoic acid | |
CAS RN |
10540-39-3 | |
| Record name | 4′-Fluoro[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10540-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Fluorophenyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-fluorophenyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





